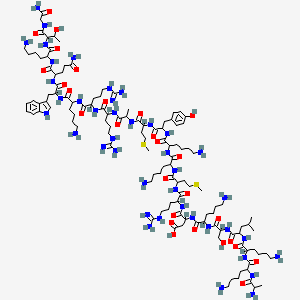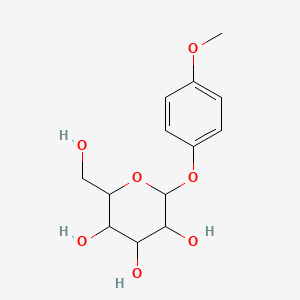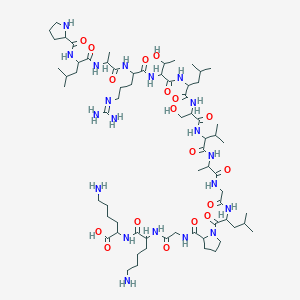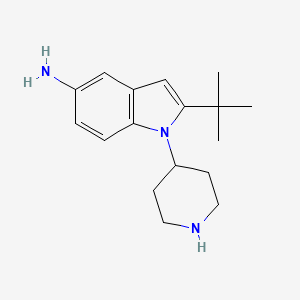![molecular formula C12H22N4O4 B15286133 2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and cross-linking studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine typically involves multiple steps, starting with the preparation of the diazirine moiety. The diazirine ring is synthesized through a series of reactions involving the formation of a diazo compound, followed by cyclization. The lysine derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photoactivation: The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine moiety.
Coupling Reactions: The lysine derivative can be coupled with other molecules through amide bond formation.
Common Reagents and Conditions
UV Light: Used for photoactivation of the diazirine ring.
Carbodiimides: Commonly used in coupling reactions to facilitate amide bond formation.
Nucleophiles: Employed in substitution reactions to modify the diazirine moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photoactivation of the diazirine ring typically results in the formation of a carbene intermediate, which can then react with nearby molecules to form covalent bonds.
Wissenschaftliche Forschungsanwendungen
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Industry: Utilized in the development of biosensors and other analytical tools.
Wirkmechanismus
The primary mechanism of action for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine involves the photoactivation of the diazirine ring. Upon exposure to UV light, the diazirine ring forms a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The lysine derivative provides a functional handle for coupling the compound to various biomolecules, enhancing its utility in biological studies.
Vergleich Mit ähnlichen Verbindungen
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine can be compared to other photo-reactive compounds, such as:
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Another diazirine-containing compound used for immobilizing protein targets onto surfaces.
Sulfo-NHS-LC-Diazirine: A diazirine-based cross-linker used in protein labeling and cross-linking studies.
The uniqueness of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine lies in its combination of a diazirine ring with a lysine derivative, providing both photo-reactive and coupling functionalities.
Eigenschaften
Molekularformel |
C12H22N4O4 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18) |
InChI-Schlüssel |
RZJVINTUKBDURT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)
![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)



